molecular formula C8H9NO3S B1305194 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid CAS No. 30005-32-4

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid

Cat. No.: B1305194
CAS No.: 30005-32-4
M. Wt: 199.23 g/mol
InChI Key: OMCSQJVGJMCOKB-TWGQIWQCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is a chemical compound with the molecular formula C8H9NO3S and a molecular weight of 199.23 g/mol. It is represented by the Canonical SMILES notation CC(=NOCC(=O)O)C1=CC=CS1. This compound appears as a solid and is primarily used for research purposes .

Preparation Methods

The synthesis of thiophene derivatives, including 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid, often involves condensation reactions. Some common synthetic routes include the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis These methods typically involve the condensation of sulfur with various substrates under specific conditions

Chemical Reactions Analysis

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

This compound has several scientific research applications, particularly in the fields of chemistry and biology. It is used as a building block for synthesizing more complex molecules and as a reagent in various chemical reactions

Mechanism of Action

The mechanism of action of 2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid is not well-understood. like other thiophene derivatives, it may interact with biological molecules through various pathways. The molecular targets and pathways involved are likely to be similar to those of other thiophene-based compounds, which can exhibit a range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects .

Comparison with Similar Compounds

2-(1-Thiophen-2-ylethylideneamino)oxyacetic acid can be compared to other thiophene derivatives, such as suprofen and articaine. Suprofen is a nonsteroidal anti-inflammatory drug, while articaine is a dental anesthetic These compounds share the thiophene ring system but differ in their specific functional groups and biological activities

Similar Compounds

  • Suprofen
  • Articaine
  • Thiophene-2-carboxylic acid
  • 2-Aminothiophene
  • 2-Thiophenemethanol

Properties

CAS No.

30005-32-4

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

2-[(Z)-1-thiophen-2-ylethylideneamino]oxyacetic acid

InChI

InChI=1S/C8H9NO3S/c1-6(7-3-2-4-13-7)9-12-5-8(10)11/h2-4H,5H2,1H3,(H,10,11)/b9-6-

InChI Key

OMCSQJVGJMCOKB-TWGQIWQCSA-N

SMILES

CC(=NOCC(=O)O)C1=CC=CS1

Isomeric SMILES

C/C(=N/OCC(=O)O)/C1=CC=CS1

Canonical SMILES

CC(=NOCC(=O)O)C1=CC=CS1

Pictograms

Irritant

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.